Aloc-L-Dab(Fmoc)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

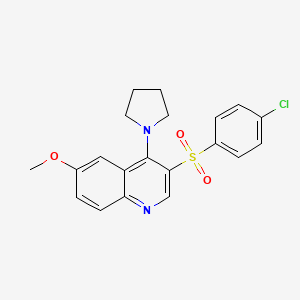

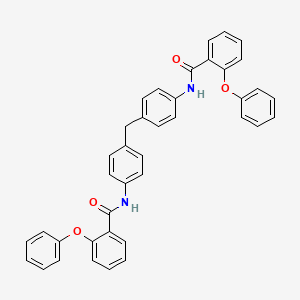

“Aloc-L-Dab(Fmoc)-OH” is also known as “N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-allyloxycarbonyl-L-2,4-diaminobutyric acid”. It is a compound with the molecular formula C23H24N2O6 and a molecular weight of 424.4 g/mol . The compound is used as a protecting group for amines and amino acids .

Synthesis Analysis

The compound is synthesized using N-Allyloxycarbonyl (Alloc) as a protecting group for amines and amino acids . The Alloc group is quantitatively and very rapidly converted to free amino compounds by palladium . Deprotection of allyl (All) carboxylates and allyl aryl ethers can also be carried out accordingly .

Molecular Structure Analysis

The molecular structure of “Aloc-L-Dab(Fmoc)-OH” is represented by the formula C23H24N2O6 .

Chemical Reactions Analysis

The compound undergoes deprotection reactions, where the Alloc group is removed to yield free amino compounds . This deprotection is facilitated by palladium .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis of Non-Proteinogenic Amino Acids

A study by Temperini et al. (2020) developed a synthetic strategy for the preparation of orthogonally protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap) using Aloc-L-Dab(Fmoc)-OH. This approach utilizes 2,3-diaminopropanols obtained from d-Serine, highlighting the role of Aloc-L-Dab(Fmoc)-OH in synthesizing complex amino acid derivatives crucial for various biochemical applications Temperini et al., 2020.

Peptide Synthesis and Structural Studies

Larsen et al. (1993) examined the stepwise solid-phase synthesis of peptides using Fmoc as the N-α-protecting group. This research provides insights into how the Fmoc group affects peptide secondary structure, particularly the β-sheet conformation, which is essential for understanding peptide behavior and designing peptides with specific biological functions Larsen et al., 1993.

Enzymatic Hydrogelation and Sensing Applications

Dong et al. (2015) explored the use of Fmoc-protected peptides for enzymatic hydrogelation-induced fluorescence "turn-off" to sense alkaline phosphatase activity in vitro and in living cells. This application underscores the utility of Aloc-L-Dab(Fmoc)-OH derivatives in developing novel biosensing methodologies for enzymatic activity, with potential implications for diagnostic and therapeutic applications Dong et al., 2015.

Nanostructured Hydrogels for Biomedical Applications

Roy and Banerjee (2011) demonstrated the formation of stable and transparent hydrogels from N-terminally Fmoc-protected amino acids, which were used to prepare and stabilize fluorescent silver nanoclusters. This research highlights the potential of Aloc-L-Dab(Fmoc)-OH derivatives in creating functional materials for biomedical applications, including drug delivery systems and tissue engineering scaffolds Roy & Banerjee, 2011.

Surface Modification for Protein-DNA Interaction Studies

Brockman et al. (1999) used Fmoc and PEG modifiers for creating DNA arrays on gold surfaces to study protein-DNA interactions using surface plasmon resonance imaging. This application illustrates the role of Fmoc-protected amino acids in surface chemistry and nanotechnology, facilitating the study of molecular interactions critical for understanding biological processes and developing diagnostic tools Brockman et al., 1999.

特性

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-2-13-30-23(29)25-20(21(26)27)11-12-24-22(28)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPHZILENMWURB-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aloc-L-Dab(Fmoc)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2689407.png)

![2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2689408.png)

![N-Methyl-N-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2689410.png)

![2-(Oxan-4-yl)-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2689413.png)

![2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid](/img/structure/B2689424.png)